molecular formula C18H18FN3O2 B2643880 3-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396874-54-6

3-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2643880
CAS RN: 1396874-54-6
M. Wt: 327.359
InChI Key: IHMOMZHAELQZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans This compound, identified in research as SB-649868, is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. It is well-absorbed and metabolized in humans with a notable plasma half-life. The primary route of metabolism involves oxidation of the benzofuran ring. The compound and its metabolites, particularly an unusual hemiaminal metabolite (M98) and a benzofuran ring-opened carboxylic acid (M25), are the principal circulating components in plasma extracts. The drug is extensively metabolized, and elimination occurs principally via feces, with only a minor percentage excreted through urine (Renzulli et al., 2011).

Radiotracer Applications and Safety The compound 11C-CS1P1, related to the chemical structure , has been evaluated for its safety, dosimetry, and characteristics as a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1). This receptor is clinically significant due to its role in multiple sclerosis and other conditions. The tracer binds S1PR1 with high specificity and has shown promise in animal models of inflammatory diseases. The study confirmed the safety of 11C-CS1P1 and suggested its potential for repeated measures in the same participants in clinical settings. Brain uptake correlated well with known target topography, affirming the compound's relevance in the study of inflammation and neurological conditions (Brier et al., 2022).

Neurological Abnormalities in Renal Failure A study on a lipophilic furan dicarboxylic acid structurally related to the compound , revealed significant findings related to neurological abnormalities in patients with renal failure. The study measured plasma concentrations of this furan dicarboxylic acid in patients with varying degrees of renal impairment and found a correlation between the severity of neurological abnormalities and higher plasma concentrations of the acid. This highlights the potential neurotoxicity associated with certain furan compounds, underscoring the importance of understanding the biochemical behavior and effects of such compounds in different physiological contexts (Costigan et al., 1996).

properties

IUPAC Name

5-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12(10-15-4-3-9-24-15)20-18(23)17-11-16(21-22(17)2)13-5-7-14(19)8-6-13/h3-9,11-12H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMOMZHAELQZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.